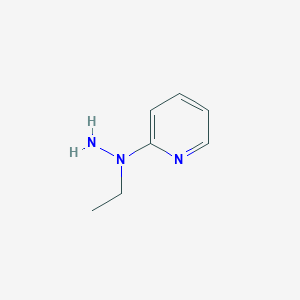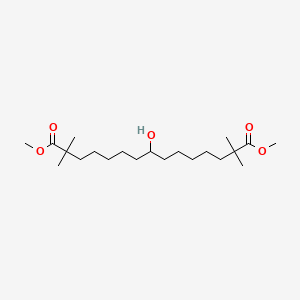
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.55 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The preparation of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. The process includes a substitution reaction to obtain 2,2-dimethyl-6-halogenated hexanenitrile, followed by further substitution, hydrolysis, acidification, and decarboxylation to produce 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. This intermediate is then reduced using a boron reducing agent, followed by hydrolysis and acidification to yield the target product .
Análisis De Reacciones Químicas
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Mecanismo De Acción
The mechanism of action of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can be compared with similar compounds such as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the dimethyl ester groups in this compound makes it unique and influences its chemical behavior and applications .
Similar Compounds
- 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
- Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Bempedoic acid
Propiedades
Fórmula molecular |
C21H40O5 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate |
InChI |
InChI=1S/C21H40O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h17,22H,7-16H2,1-6H3 |
Clave InChI |
DWRKFDWTGLFJJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



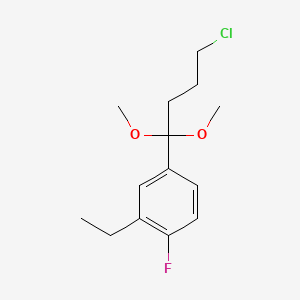
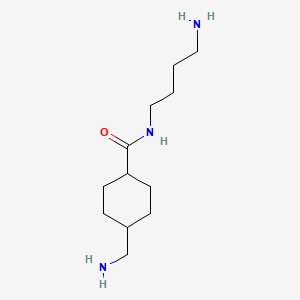
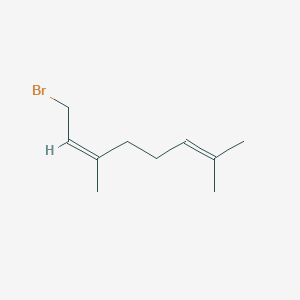

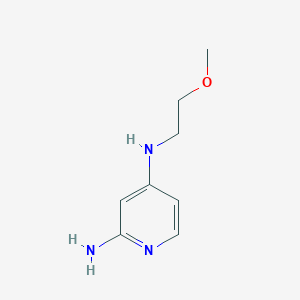
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)

![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)

![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
